1-Nitrofluorene

Descripción general

Descripción

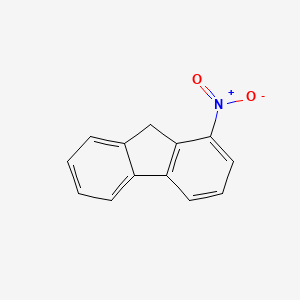

1-Nitrofluorene is an organic compound with the molecular formula C₁₃H₉NO₂. It is a derivative of fluorene, where a nitro group is attached to the first carbon of the fluorene ring. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in glacial acetic acid and adding a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the first carbon position. The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

1-Nitrofluorene undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: Although less common, the fluorene ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Reduction: Hydrazine, palladium on carbon, platinum, nickel, or iron catalysts.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 1-Aminofluorene.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Oxidation: Oxidized fluorene derivatives.

Aplicaciones Científicas De Investigación

Environmental Science

1-Nitrofluorene is studied as a pollutant in environmental samples, particularly in relation to polycyclic aromatic hydrocarbons (PAHs). Its presence has been detected in emissions from diesel engines and other combustion sources. Research indicates that it can undergo transformation in the environment, leading to the formation of more toxic compounds.

Case Study: Detection in Airborne Particulates

A study conducted on particulate matter from urban environments revealed that this compound was present alongside other nitro-PAHs. This highlights its significance as an air quality indicator and its potential impact on human health due to inhalation exposure .

Toxicology and Carcinogenicity Studies

Research has indicated that this compound may exhibit carcinogenic properties similar to other nitro-PAHs. Animal studies have shown that exposure can lead to tumor formation, particularly in the liver and mammary glands.

Case Study: Tumorigenesis in Rodent Models

In a controlled study, rodents were administered varying doses of this compound. The results demonstrated a dose-dependent increase in tumor incidence, with significant findings related to liver carcinogenesis. These findings underscore the need for further investigation into its long-term effects on health .

Organic Chemistry and Synthesis

In organic synthesis, this compound serves as an intermediate for the preparation of various chemical compounds. Its reactivity allows it to participate in nucleophilic substitutions and reductions, making it valuable for synthesizing complex organic molecules.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Example Product |

|---|---|

| Nucleophilic Substitution | Amino derivatives |

| Reduction | Aminofluorene |

| Electrophilic Aromatic Substitution | Nitro derivatives |

Computational Chemistry Studies

Recent computational studies have explored the reactivity of this compound using quantum chemistry methods. These studies focus on predicting reaction mechanisms and understanding the behavior of nitro-PAHs under various conditions.

Findings from Computational Studies

Theoretical models suggest that this compound has distinct reactive sites that can be targeted for further chemical transformations. These insights are crucial for designing experiments aimed at mitigating its environmental impact .

Mecanismo De Acción

The mechanism of action of 1-nitrofluorene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential mutagenic effects. The exact molecular targets and pathways are still under investigation, but it is known to affect various cellular processes .

Comparación Con Compuestos Similares

1-Nitrofluorene can be compared with other nitro-aromatic compounds such as 2-nitrofluorene, 8-nitrofluoranthene, and 3-nitrofluoranthene. These compounds share similar structural features but differ in their degree of aromaticity and bioactivity. For example, 8-nitrofluoranthene and 3-nitrofluoranthene are more mutagenic than 2-nitrofluorene, highlighting the influence of molecular structure on biological activity .

List of Similar Compounds

- 2-Nitrofluorene

- 8-Nitrofluoranthene

- 3-Nitrofluoranthene

- 1-Nitropyrene

- 2,7-Dinitrofluorene

- 6-Nitrochrysene

- 3-Nitrofluoranthene

- 5-Nitroacenaphthene

- 9-Nitroanthracene

Actividad Biológica

1-Nitrofluorene is a nitroaromatic compound known for its biological activity, particularly its potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its metabolism, mutagenicity, and carcinogenicity.

Chemical Structure and Properties

This compound has the chemical formula C13H9NO2 and features a nitro group (-NO2) attached to a fluorene structure. This configuration contributes to its reactivity and biological interactions.

Research indicates that this compound undergoes metabolic activation, leading to the formation of reactive intermediates that can interact with DNA. The primary metabolic pathways include:

- Reduction : The nitro group can be reduced to form hydroxylamine derivatives.

- Acetylation : These derivatives can undergo acetylation, forming DNA adducts that potentially lead to mutagenic outcomes .

Carcinogenicity Studies

Several studies have assessed the carcinogenic potential of this compound in animal models:

- Fischer 344 Rats : In a study involving female Fischer 344 rats, administration of this compound resulted in the development of malignant fibrous histiocytomas, mammary gland tumors, and leukemias. The doses administered were significant enough to establish a clear link between exposure and tumor development .

- Wistar Rats : Another study with Wistar rats demonstrated that prolonged exposure to this compound led to high incidences of squamous-cell carcinomas in the forestomach and other tumors in various organs. This study highlighted a dose-response relationship where higher doses correlated with increased tumor incidence .

Mutagenicity

The mutagenic potential of this compound has been evaluated using microbial assays:

- Ames Test : The compound was tested for mutagenicity using strains of Salmonella typhimurium and Escherichia coli. Results indicated that this compound exhibits mutagenic properties, particularly when activated by metabolic enzymes .

Comparative Carcinogenicity

Comparative studies have shown that while this compound is carcinogenic, its potency is lower than that of its dinitro derivatives. For example, the order of carcinogenicity among nitropyrenes is as follows:

This suggests that while this compound poses risks, it is less potent compared to other nitro compounds .

Summary of Findings

Propiedades

IUPAC Name |

1-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFAQJJPFPNXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176791 | |

| Record name | 9H-Fluorene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22250-99-3 | |

| Record name | 9H-Fluorene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022250993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.